molecular formula C11H12F2O B14875942 (2,2-Difluoro-1-methyl-3-phenylcyclopropyl)methanol

(2,2-Difluoro-1-methyl-3-phenylcyclopropyl)methanol

Cat. No.: B14875942
M. Wt: 198.21 g/mol
InChI Key: VLHJPUMZGJRHGC-UHFFFAOYSA-N
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Description

(2,2-Difluoro-1-methyl-3-phenylcyclopropyl)methanol is an organic compound characterized by a cyclopropyl ring substituted with two fluorine atoms, a methyl group, and a phenyl group The presence of the hydroxyl group makes it an alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Difluoro-1-methyl-3-phenylcyclopropyl)methanol typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of a phenyl-substituted alkene with a difluorocarbene source under controlled conditions. The reaction is usually carried out in the presence of a strong base such as potassium tert-butoxide and a solvent like tetrahydrofuran. The resulting cyclopropane intermediate is then subjected to hydroxylation to introduce the hydroxyl group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, advanced purification techniques such as distillation and recrystallization are employed to obtain high-quality this compound.

Types of Reactions:

    Oxidation: The hydroxyl group in this compound can undergo oxidation to form the corresponding ketone or aldehyde. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon by removing the hydroxyl group. This can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atoms in the cyclopropyl ring can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium methoxide can be used for this purpose.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tetrahydrofuran.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of hydrocarbons.

    Substitution: Formation of substituted cyclopropyl derivatives.

Scientific Research Applications

(2,2-Difluoro-1-methyl-3-phenylcyclopropyl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Its interactions with biological targets are of significant interest.

    Medicine: Explored for its potential therapeutic applications. The compound’s ability to interact with specific molecular targets makes it a candidate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials. Its unique properties can be harnessed in various industrial processes.

Mechanism of Action

The mechanism of action of (2,2-Difluoro-1-methyl-3-phenylcyclopropyl)methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The fluorine atoms can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The phenyl group can engage in π-π interactions with aromatic residues in proteins, affecting their activity.

Comparison with Similar Compounds

    (2,2-Difluoro-3-phenylcyclopropyl)methanol: Lacks the methyl group, which can influence its reactivity and biological activity.

    (2,2-Difluoro-1-methylcyclopropyl)methanol: Lacks the phenyl group, affecting its interactions with biological targets.

    (2,2-Difluoro-1-methyl-3-phenylcyclopropane):

Uniqueness: (2,2-Difluoro-1-methyl-3-phenylcyclopropyl)methanol is unique due to the combination of its structural features The presence of both fluorine atoms and a hydroxyl group in the cyclopropyl ring, along with the phenyl and methyl groups, imparts distinct chemical and biological properties

Properties

IUPAC Name

(2,2-difluoro-1-methyl-3-phenylcyclopropyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O/c1-10(7-14)9(11(10,12)13)8-5-3-2-4-6-8/h2-6,9,14H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLHJPUMZGJRHGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1(F)F)C2=CC=CC=C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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